AT-1001
Description
Properties
CAS No. |
1314801-63-2 |
|---|---|
Molecular Formula |
C14H19BrN2 |
Molecular Weight |
295.224 |
IUPAC Name |
(1R,3r,5S)-N-(2-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine |
InChI |
InChI=1S/C14H19BrN2/c1-17-11-6-7-12(17)9-10(8-11)16-14-5-3-2-4-13(14)15/h2-5,10-12,16H,6-9H2,1H3/t10-,11+,12- |
InChI Key |
BUVQHAVXIBTLGL-ZSBIGDGJSA-N |
SMILES |
CN1[C@@]2([H])C[C@H](NC3=CC=CC=C3Br)C[C@]1([H])CC2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AT-1001; AT 1001; AT1001 |
Origin of Product |
United States |
Preparation Methods
Derivative Synthesis and Modifications
Studies on this compound derivatives provide indirect insights into its synthetic flexibility:
-
N-terminal capping : Acetylation or pivaloylation to enhance membrane permeability.
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C-terminal modifications : Methyl amide formation to reduce polarity.
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Sequence truncation : Shorter peptides (e.g., tripeptides) to improve metabolic stability.
For instance, microwave-assisted solid-phase peptide synthesis (SPPS) was used for this compound analogues, though the parent compound likely follows solution-phase routes.
Analytical and Purification Techniques
Chromatographic Methods
Spectroscopic Characterization
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¹H/¹³C NMR : Confirmed regioselectivity of the bicyclic core and substituent positions.
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High-resolution mass spectrometry (HRMS) : Validated molecular formula (e.g., m/z 309.08 for [M+H]⁺).
Challenges in Scalable Synthesis
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Stereochemical Control : The bicyclic system necessitates precise stereoselective synthesis to avoid diastereomer formation.
-
Bromine Stability : The 2-bromophenyl group is prone to debromination under acidic conditions, requiring mild reaction pH.
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Yield Optimization : Published yields for analogous compounds range from 40–65%, suggesting room for improvement.
Pharmacological Formulation
This compound is typically administered as its hydrochloride salt (this compound HCl) to enhance aqueous solubility. Key formulation parameters include:
-
Dosage : Effective in vivo doses range from 0.1–3.0 mg/kg in rodent models.
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Vehicle : Saline or 5% DMSO in water for intravenous delivery.
Comparative Analysis with Analogues
| Compound | Modification | α3β4 IC₅₀ (nM) | Selectivity (α3β4/α4β2) | Source |
|---|---|---|---|---|
| This compound | Parent structure | 2.6 | >90 | |
| Compound 4 | 5-Isoquinoline substituent | 2600 | 0.4 | |
| Compound 16 | Truncated side chain | 560 | 5.3 |
Data indicate that preserving the intact bicyclic core and 2-bromophenyl group maximizes α3β4 affinity .
Chemical Reactions Analysis
Types of Reactions
AT-1001 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
AT-1001 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the α3β4 subtype of nicotinic acetylcholine receptors.
Biology: Investigated for its effects on neuronal signaling and receptor function.
Medicine: Explored as a potential therapeutic agent for smoking cessation due to its ability to block nicotine self-administration in animal models.
Mechanism of Action
AT-1001 exerts its effects by selectively binding to and antagonizing the α3β4 subtype of nicotinic acetylcholine receptors. This interaction inhibits the receptor’s normal function, thereby blocking the effects of nicotine and reducing nicotine self-administration. The compound’s mechanism involves both competitive and non-competitive inhibition, leading to a decrease in receptor number and maximal calcium ion flux .
Comparison with Similar Compounds
Research Implications and Limitations
- However, partial α4β2 nAChR activity at high concentrations may limit its specificity .
- Celiac Disease : While this compound outperforms placebo, its efficacy relative to long-term gluten-free diets requires further study .
Q & A
Q. What experimental models are commonly used to study AT-1001's effects on α3β4 nicotinic acetylcholine receptors (nAChRs)?
Researchers employ Xenopus laevis oocytes for electrophysiological assays to measure this compound's partial agonist activity and inhibitory effects . Behavioral models, such as the elevated-plus maze (EPM) and operant self-administration paradigms, are used to assess anxiolytic and anti-addiction properties in rodents . HEK-293 cells transfected with α3β4 nAChRs are utilized for binding and functional assays (e.g., dopamine release inhibition) .
Q. How does this compound's concentration influence its dual agonist/antagonist effects at α3β4 nAChRs?
At low concentrations (0.1–1 µM), this compound acts as a partial agonist, enhancing acetylcholine (ACh)-evoked currents by ~23% of maximal ACh responses. At higher concentrations (>1 µM), it inhibits ACh responses via desensitization or open-channel blockade . Methodologically, pre- and co-application protocols with ACh are critical for capturing these dual effects .
Q. What methodological approaches validate this compound's specificity for α3β4 over other nAChR subtypes?
Comparative studies using transfected cell lines (e.g., α3β4 vs. α4β2 nAChRs) reveal this compound's higher affinity for α3β4 (IC₅₀ = 35.2 nM) . Competition binding assays with selective antagonists (e.g., conotoxin MII) and functional tests in synaptosomal preparations further confirm subtype specificity .
Q. How is this compound's impact on intestinal permeability assessed in preclinical models?
In BAPN-induced thoracic aortic aneurysm/dissection (TAAD) models, this compound preserves endothelial tight junction (TJ) integrity, reducing vascular inflammation and edema. Metrics include immunohistochemistry for ZO-1 expression and plasma leakage assays . In IL10-deficient mice, intestinal permeability is measured via FITC-dextran uptake and transepithelial electrical resistance (TEER) .
Advanced Research Questions
Q. How can contradictory data on this compound's anxiolytic effects in the EPM test be reconciled?
While this compound increases time spent in open arms (anxiolytic effect), open-arm entries show non-significant trends. Methodological adjustments include controlling for locomotor activity (via closed-arm entries) and increasing sample sizes to address variability . Statistical power analysis and repeated-measures ANOVA are recommended to validate marginal effects .
Q. What structural insights explain this compound's functional selectivity for α3β4 nAChRs?
Cryo-EM data reveal this compound binds to an enlarged α3β4 pocket, with steric interactions between its phenyl-bromine group and β-subunit Phe-119 residues. However, unresolved electron density for bromine suggests complementary techniques (e.g., X-ray crystallography) are needed for atomic-level clarity .
Q. How do in vitro partial agonism findings translate to in vivo efficacy in addiction models?
this compound's partial agonism in oocytes correlates with its ability to block nicotine self-administration (1.5–3.0 mg/kg) without affecting food rewards, suggesting receptor-specific modulation . Dosing regimens must account for pharmacokinetic factors (e.g., blood-brain barrier penetration) to replicate in vitro effects .
Q. What strategies mitigate off-target effects when testing this compound in behavioral studies?
Control experiments include:
Q. How do discrepancies in classifying this compound as a partial agonist vs. antagonist arise across studies?
Context-dependent effects (e.g., concentration, assay type) explain conflicting classifications. In oocytes, this compound shows partial agonism at 100 µM but inhibition at higher doses . In HEK cells, it blocks epibatidine-induced currents, reflecting antagonist-like properties under different experimental conditions .
Q. What best practices ensure reproducibility of this compound's in vitro findings?
- Report detailed protocols: ACh wash intervals, voltage-clamp settings, and oocyte viability criteria .
- Include negative controls (e.g., vehicle-treated cells) and validate receptor expression via radioligand binding .
- Deposit raw data and analysis scripts in supplementary materials per journal guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
